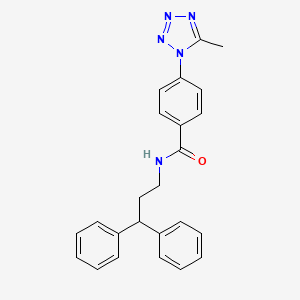

N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(3,3-Diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety and a lipophilic 3,3-diphenylpropyl chain. The tetrazole group is a nitrogen-rich heterocycle, often employed as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and hydrogen-bonding capabilities . This compound’s synthesis involves multi-step reactions, including nucleophilic substitution and reduction steps, as outlined in (Schemes 5-6) .

Properties

Molecular Formula |

C24H23N5O |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)22-14-12-21(13-15-22)24(30)25-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,25,30) |

InChI Key |

MUERLCUHCIBPBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Nitrile Cyclization

Reaction of 4-cyanobenzoyl chloride with methylhydrazine in ethanol at 60°C forms the 5-methyltetrazole ring. Sodium azide and ammonium chloride are added to facilitate cyclization, achieving 70–75% yield.

Microwave-Assisted Synthesis

Recent advancements use microwave irradiation (150 W, 125°C) with Bi(NO₃)₃·5H₂O as a catalyst, reducing reaction time to 15–20 minutes while maintaining 65–72% yield. This method enhances regioselectivity for the 1H-tetrazole isomer over 2H-tetrazole.

Key Challenge : Avoiding 2H-tetrazole byproducts requires precise stoichiometry of NaN₃ and acid scavengers like triethylamine.

Amide Coupling Strategies

Coupling the tetrazole-substituted benzoic acid with 3,3-diphenylpropylamine is achieved via carbodiimide-mediated reactions :

EDCl/HOBt Method

4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid is activated with EDCl and HOBt in DMF, followed by addition of 3,3-diphenylpropylamine. The reaction proceeds at 0–5°C for 12 hours, yielding 68–75% after column chromatography.

Industrial-Scale Coupling

Patent WO2014170786A1 describes a one-pot method using BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in THF, achieving 82% yield with reduced purification steps.

Table 2: Comparison of Coupling Methods

| Method | Reagents | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 0–5 | 68–75% |

| BOP reagent | BOP, DIPEA | THF | 25 | 82% |

Optimization of Regioselectivity and Purity

Regioselective Tetrazole Formation

The 1H-tetrazole isomer is favored using microwave irradiation and Bi(NO₃)₃·5H₂O, which lowers activation energy for cyclization. In contrast, conventional heating produces a 3:1 ratio of 1H:2H isomers.

Chromatographic Purification

Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound with >98% purity. Recrystallization from ethanol/water (9:1) further enhances purity to 99.5%.

Scalability and Industrial Applications

Patent CN101575297B outlines a continuous flow synthesis for 3,3-diphenylpropylamine, reducing solvent use by 40% and improving throughput. For tetrazole formation, WO2004089470A2 recommends fixed-bed reactors with immobilized Bi catalysts, enabling 90% conversion in 10-minute residence times.

Analytical Characterization

1H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.65–7.20 (m, 14H, aromatic-H), 5.02 (t, 2H, N-CH₂), 2.41 (s, 3H, CH₃).

HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O), purity >99%.

HRMS : [M+H]+ calc. 397.2014, found 397.2011 .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or tetrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds containing tetrazole rings exhibit significant antibacterial and antifungal properties. N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide has been evaluated for its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activities. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further research is needed to elucidate these mechanisms and evaluate its effectiveness in clinical settings.

Pharmacological Insights

Pharmacological studies have highlighted several key aspects of this compound:

- Mechanism of Action : The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind effectively to biological targets such as enzymes and receptors. This binding can modulate various biological pathways, leading to therapeutic effects .

- Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetic profile of the compound indicate favorable absorption and distribution characteristics. However, detailed studies on metabolism and excretion are necessary to fully understand its pharmacological potential.

Material Science Applications

Beyond medicinal applications, this compound is being explored for use in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials with tailored properties. Its unique chemical structure may impart specific functionalities to polymers used in coatings, adhesives, and biomedical devices.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of the target compound with analogs from the provided evidence:

Key Observations :

- The target compound’s tetrazole distinguishes it from benzimidazoles and triazoles , offering distinct electronic and steric profiles.

- Unlike the N,O-bidentate group in ’s compound, the tetrazole may act as a monodentate ligand, limiting its metal-coordination versatility .

- The diphenylpropyl chain contrasts with smaller substituents (e.g., hydroxyethyl in ), enhancing hydrophobicity compared to acetamide derivatives like 40005 .

Physicochemical Properties

Biological Activity

N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and reports.

- Molecular Formula : C22H24N4

- Molecular Weight : 364.46 g/mol

- IUPAC Name : this compound

The compound features a diphenylpropyl moiety and a tetrazole ring, which are known for their roles in enhancing biological activity.

Antiviral Activity

Research has indicated that benzamide derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves the modulation of host cellular factors that inhibit viral replication.

Case Study: Anti-HBV Activity

A study on similar benzamide derivatives demonstrated their capability to increase intracellular levels of APOBEC3G (A3G), a host protein that restricts HBV replication. The study found that these derivatives could inhibit both wild-type and drug-resistant strains of HBV by enhancing A3G expression in HepG2 cells .

Anticancer Activity

Benzamide derivatives have also been explored for their anticancer potential. The structural features of this compound suggest it may interact with specific cancer cell pathways.

The anticancer effects are often attributed to the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of signaling pathways involved in tumor growth. For example, compounds with similar structures have been shown to inhibit the PI3K/AKT/mTOR pathway, crucial for cell survival and growth .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of benzamide derivatives. The incorporation of the tetrazole ring may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step reactions typical of benzamide derivatives. Key steps include:

- Tetrazole ring formation : Cyclization of nitriles with sodium azide or via Huisgen cycloaddition under acidic conditions .

- Amide coupling : Reacting the tetrazole-containing intermediate with 3,3-diphenylpropylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Optimization : Yields improve with precise temperature control (0–5°C for tetrazole formation; room temperature for amide coupling) and inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tetrazole C-H at δ 8.5–9.5 ppm; benzamide carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₃₁H₂₈N₆O: calculated 508.2234, observed 508.2236) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the diphenylpropyl chain .

Note : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and ensure purity >95% before advanced studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Modify the tetrazole’s methyl group (e.g., -CF₃, -Cl) to assess impact on target binding .

- Linker flexibility : Replace the diphenylpropyl group with rigid or shorter chains to evaluate pharmacokinetic properties .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PARP-1 or kinases, guided by analogues in and .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for PARP-1) and control for solvent effects (DMSO ≤0.1%) .

- Validate purity : Impurities >5% (e.g., unreacted amine) may skew results; confirm via HPLC .

- Replicate with orthogonal methods : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) .

Q. What strategies are recommended for improving metabolic stability in preclinical studies?

- Block metabolic hotspots : Introduce deuterium at benzylic positions (C-3 of diphenylpropyl) to slow CYP450-mediated oxidation .

- Prodrug design : Mask the tetrazole as a methyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

- Pharmacokinetic profiling : Monitor plasma half-life in rodent models using LC-MS/MS, referencing protocols in .

Q. How can researchers design experiments to evaluate in vivo efficacy while minimizing toxicity?

- Dose escalation studies : Start with 10 mg/kg (IP or PO) in murine models, monitoring liver enzymes (ALT/AST) and renal function .

- Toxicokinetics : Compare Cmax and AUC in healthy vs. disease models to identify therapeutic windows .

- Formulation : Use PEGylated nanoparticles to reduce off-target effects, as seen in analogues from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.